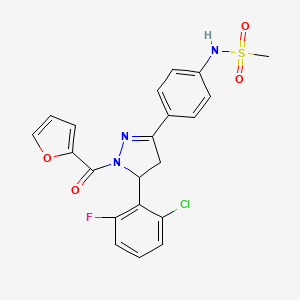

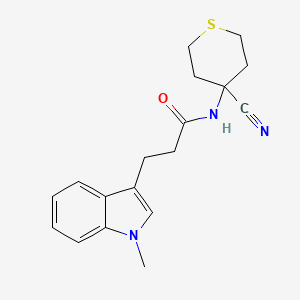

3-cyclohexyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-cyclohexyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide is a chemical entity that appears to be designed for a specific purpose, possibly related to its interaction with light or its stability under certain conditions. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative.

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions, as seen in the preparation of 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives. These derivatives are synthesized using arene or heteroarenecarbaldehyde, 1,3-dicarbonyl compounds, and cyanamide under acidic conditions, suggesting that a similar approach could potentially be applied to the synthesis of 3-cyclohexyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-cyclohexyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide is characterized by the presence of double hydrogen bonding and intramolecular charge transfer. For instance, in the case of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives, charge transfer occurs through the nonbonding electrons on the amino nitrogen atom of the hydrazone moiety . This suggests that the molecular structure of the compound may also facilitate charge transfer, which could be relevant to its function.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to 3-cyclohexyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide may include photooxidation processes. The synthesis of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide derivatives aims to create additives that resist photooxidation in polymers, indicating that the compound may also be designed to interact with light or to stabilize certain materials against oxidative degradation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-cyclohexyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide are not detailed in the provided papers, the properties of structurally related compounds can offer some clues. The presence of double hydrogen bonding and the ability for intramolecular charge transfer are likely to influence the solubility, stability, and reactivity of the compound. Additionally, if the compound is intended to function as a photooxidation retardant, its UV absorption characteristics and resistance to degradation under light exposure would be key properties to consider .

Scientific Research Applications

Chemical Inhibitors in Drug Metabolism

Cytochrome P450 Isoform Inhibition : The study of chemical inhibitors for cytochrome P450 (CYP) isoforms in human liver microsomes plays a significant role in predicting drug-drug interactions. Potent and selective chemical inhibitors are crucial for deciphering the involvement of specific CYP isoforms in the metabolism of drugs. Understanding the selectivity of these inhibitors helps in evaluating the metabolic pathways of various pharmaceuticals, including potentially those structurally related to "3-cyclohexyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide" (Khojasteh et al., 2011).

Antioxidant Capacity and Reaction Pathways

ABTS/PP Decolorization Assay : The ABTS radical cation-based assays are prevalent for assessing antioxidant capacity. Understanding the reaction pathways that underlie these assays can provide insights into the antioxidant potential of new compounds. This knowledge is crucial for developing antioxidants for pharmaceutical applications, possibly including analogs of the compound (Ilyasov et al., 2020).

Cyclooxygenase Inhibition for Anti-inflammatory Applications

Selective COX-2 Inhibition : Vicinally disubstituted pyridazinones, such as ABT-963, demonstrate potent and selective COX-2 inhibition, suggesting a pathway for developing anti-inflammatory drugs. This class of compounds, by inhibiting COX-2 selectively, offers a model for designing new anti-inflammatory agents, potentially including derivatives of "3-cyclohexyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide" (Asif, 2016).

properties

IUPAC Name |

3-cyclohexyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-2-28(26,27)21-15-13-19(23-24-21)17-9-11-18(12-10-17)22-20(25)14-8-16-6-4-3-5-7-16/h9-13,15-16H,2-8,14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWOQUQZBHWYRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CCC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2522838.png)

![(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2522839.png)

![5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2522844.png)

![2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B2522845.png)

![N-(1-Cyanocyclohexyl)-2-[(1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-N-methylacetamide](/img/structure/B2522847.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B2522851.png)